2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide
Description
The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,2,4-triazole core substituted at position 5 with a (1,3-benzothiazol-2-ylsulfanyl)methyl group and at position 4 with a phenyl group. A sulfanylacetamide moiety, further functionalized with an N-benzyl group, is attached to position 3 of the triazole ring.
The synthesis of such derivatives typically involves S-alkylation of triazole-thiones with α-halogenated ketones in basic media, as demonstrated in analogous compounds . Spectral characterization (IR, NMR) confirms the thione tautomer as the dominant form, evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra, alongside NH stretching bands (3278–3414 cm⁻¹) .
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS3/c31-23(26-15-18-9-3-1-4-10-18)17-32-24-29-28-22(30(24)19-11-5-2-6-12-19)16-33-25-27-20-13-7-8-14-21(20)34-25/h1-14H,15-17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNFLZFGTWYCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps :
Formation of the Benzothiazole Moiety: This step involves the reaction of o-aminothiophenol with carbon disulfide and a base to form the benzothiazole ring.
Synthesis of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with an appropriate aldehyde or ketone, followed by cyclization.
Linking the Benzothiazole and Triazole Rings: The benzothiazole and triazole rings are linked through a sulfanyl bridge, typically using a thiol or disulfide reagent.
Introduction of the Benzylacetamide Group: The final step involves the acylation of the linked benzothiazole-triazole intermediate with benzylacetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound exhibits anticonvulsant and anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways . The compound is known to bind to receptors and enzymes involved in various biological processes, such as:
GABA Receptors: It modulates the activity of gamma-aminobutyric acid (GABA) receptors, which play a role in inhibitory neurotransmission in the central nervous system.
Voltage-Gated Sodium Channels: The compound inhibits voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
- Benzothiazole vs. This substitution reduces molecular weight (374 vs. 518 g/mol) and may alter electronic properties due to differences in aromaticity and electron density .
- Phenyl vs.
Acetamide Functionalization
- N-Benzyl vs. N-(Hydroxyalkyl) () : The N-benzyl group in the target compound enhances lipophilicity, which may improve membrane permeability. Conversely, N-(3-hydroxypropyl) () or N-(2-hydroxyethyl) () substituents introduce polarity, favoring aqueous solubility .
- N-Aryl vs. N-Alkyl () : The 2-chlorophenyl () and 4-methylphenyl () groups introduce halogenated or methylated aromatic systems, which could influence receptor-binding specificity through hydrophobic or van der Waals interactions .
Spectral and Tautomeric Behavior
All compounds exhibit νC=S vibrations (~1247–1255 cm⁻¹) and νC=O stretches (~1663–1682 cm⁻¹) in IR spectra, consistent with the thione tautomer . The absence of νS-H confirms the dominance of the thione form, critical for stability and reactivity .
Biological Activity
The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide (CAS No. 722490-57-5) is a complex organic molecule featuring both triazole and benzothiazole moieties. Its synthesis and biological activities have garnered interest due to the potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 414.52 g/mol. The structure consists of a benzothiazole unit linked to a triazole ring through a sulfanyl group, which enhances its biological activity.
Anticancer Properties
Research indicates that compounds containing triazole and benzothiazole structures exhibit significant anticancer properties. For instance, studies have shown that mercapto-substituted 1,2,4-triazoles can induce apoptosis in cancer cells. In particular, derivatives similar to our compound have demonstrated notable cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. For example:
- Compound Activity : A related compound exhibited an IC50 value of 6.2 μM against HCT-116 cancer cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related triazole derivatives suggest that they possess broad-spectrum antibacterial activity. Specific findings include:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
The biological activity of the compound can be attributed to its ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes involved in cancer progression and microbial resistance.
- Cellular Uptake : The lipophilic nature of the benzyl group may enhance cellular permeability, facilitating better uptake into target cells.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Mercapto-triazole derivative | Anticancer (HCT-116) | 6.2 μM | |
| Benzothiazole derivative | Antibacterial (various strains) | Effective vs. chloramphenicol |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Triazole Ring : Utilizing azoles in condensation reactions.
- Thioether Formation : Introducing sulfanyl groups through nucleophilic substitution.
- Final Acetylation : Modifying the amine functionalities to achieve the desired acetamide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
